(4-Bromo-1,2-thiazol-5-yl)methanamine
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Overview
Description
(4-Bromo-1,2-thiazol-5-yl)methanamine is a heterocyclic compound with the molecular formula C4H5BrN2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,2-thiazol-5-yl)methanamine typically involves the bromination of a thiazole precursor followed by amination. One common method includes the reaction of 4-bromo-1,2-thiazole with methanamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are often optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1,2-thiazol-5-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-1,2-thiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for drug discovery .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial strains and cancer cell lines .
Industry
Industrially, this compound is used in the development of new materials, including polymers and dyes. Its unique structure imparts desirable properties to these materials, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of (4-Bromo-1,2-thiazol-5-yl)methanamine involves its interaction with biological targets such as enzymes and receptors. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways . In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing cell death .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-1,3-thiazol-2-yl)methanamine: Similar structure but different position of the bromine atom.
(4-Bromo-1,2-thiazol-5-yl)ethanamine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(4-Bromo-1,2-thiazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted synthesis and drug development .
Properties
IUPAC Name |
(4-bromo-1,2-thiazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c5-3-2-7-8-4(3)1-6/h2H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGREBNMTPTWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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